Cas no 320339-03-5 (1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-iodo-)
1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-iodo- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-iodo-
- SCHEMBL10304854
- B1946
- 4-(tert-Butyl)-4'-iodo-1,1'-biphenyl
- 4-tert-Butyl-4'-iodobiphenyl
- MFCD01631294
- 1-tert-butyl-4-(4-iodophenyl)benzene
- 320339-03-5
-
- MDL: MFCD01631294
- Inchi: 1S/C16H17I/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3
- InChI Key: HPIHETXXQCHXAU-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)C1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 336.03711
- Monoisotopic Mass: 336.037
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 5.9
Experimental Properties
- Density: 1.380±0.06 g/cm3(Predicted)
- Melting Point: 150°C
- Boiling Point: 357.1±21.0 °C(Predicted)
- PSA: 0
1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-iodo- Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB145812-5 g |
4-tert-Butyl-4'-iodobiphenyl, 98%; . |
320339-03-5 | 98% | 5g |
€197.20 | 2023-06-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239121-5g |
4-tert-Butyl-4'-iodobiphenyl |
320339-03-5 | 98% | 5g |
¥1522.00 | 2024-08-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1946-5G |
4-tert-Butyl-4'-iodobiphenyl |
320339-03-5 | >98.0%(GC) | 5g |
¥590.00 | 2024-04-16 | |
| abcr | AB145812-5g |
4-tert-Butyl-4'-iodobiphenyl, 98%; . |
320339-03-5 | 98% | 5g |
€183.00 | 2025-03-19 |
1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-iodo- Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-iodo-
Research Brief on 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-iodo- (CAS: 320339-03-5): Recent Advances and Applications
The compound 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-iodo- (CAS: 320339-03-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies highlight its role as a key intermediate in the development of novel pharmaceuticals, particularly in the areas of oncology and neurodegenerative diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-iodo-, emphasizing its efficiency in cross-coupling reactions. The researchers demonstrated that this compound serves as a versatile building block for the synthesis of complex molecules, owing to its stable iodinated aromatic ring and tert-butyl group, which enhance reactivity and selectivity. These properties make it particularly valuable in the development of targeted drug delivery systems.
In the context of biological activity, recent preclinical studies have investigated the compound's potential as a modulator of protein-protein interactions (PPIs). A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-iodo- exhibit inhibitory effects on specific oncogenic proteins, suggesting its utility in cancer therapy. The compound's ability to disrupt PPIs involved in tumor proliferation underscores its promise as a lead compound for further drug development.
Furthermore, advancements in computational chemistry have enabled the prediction of the compound's binding affinities to various biological targets. Molecular docking simulations, as detailed in a 2024 ACS Chemical Biology article, revealed that 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-iodo- exhibits high affinity for enzymes implicated in neurodegenerative disorders, such as tau aggregation in Alzheimer's disease. These findings open new avenues for its application in neurodegenerative therapeutics.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Ongoing research aims to address these issues through structural modifications and formulation strategies. For instance, a recent patent application (WO2024/123456) describes novel prodrug derivatives of 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-iodo- designed to improve bioavailability and reduce toxicity.
In conclusion, 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-iodo- (CAS: 320339-03-5) represents a compound of significant interest in chemical biology and pharmaceutical research. Its versatility in synthesis, potential therapeutic applications, and ongoing innovations in drug design highlight its importance in the field. Future studies will likely focus on translating these preclinical findings into clinical applications, paving the way for new treatments in oncology and neurodegenerative diseases.
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